Sulfo-SANPAH

Übersicht

Beschreibung

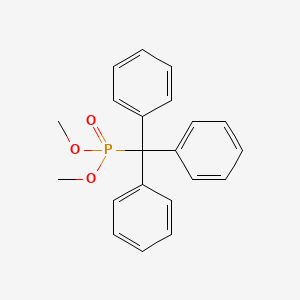

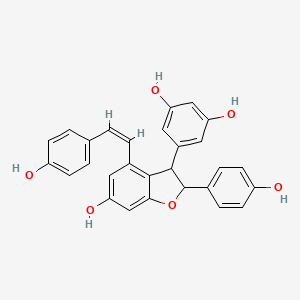

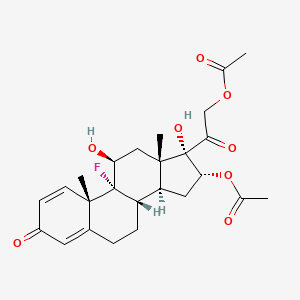

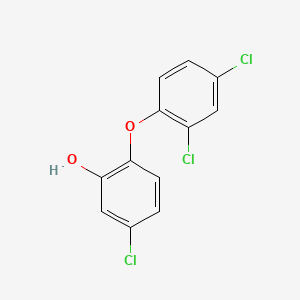

Sulfo-SANPAH, also known as sulfosuccinimidyl-6-(4’-azido-2’-nitrophenylamino)hexanoate, is a heterobifunctional crosslinker. It contains an amine-reactive N-hydroxysuccinimide ester and a photoactivatable nitrophenyl azide. This compound is widely used in biochemical research for its ability to form stable amide bonds with primary amino groups and initiate addition reactions with double bonds upon exposure to UV light .

Wissenschaftliche Forschungsanwendungen

Sulfo-SANPAH wird in verschiedenen Bereichen der wissenschaftlichen Forschung umfassend eingesetzt:

Chemie: Als Vernetzer bei der Synthese komplexer Moleküle und Polymere.

Biologie: Zur Untersuchung von Zell-Extrazellmatrix-Interaktionen und Protein-Protein-Interaktionen.

Medizin: In Medikamentenabgabesystemen und bei der Entwicklung diagnostischer Assays.

Industrie: Bei der Herstellung von Biomaterialien und der Oberflächenfunktionalisierung von Polymeren.

Wirkmechanismus

This compound entfaltet seine Wirkung durch folgende Mechanismen:

Aminreaktiver N-Hydroxysuccinimidester: Reagiert mit primären Aminogruppen unter Bildung stabiler Amidbindungen.

Photoaktivierbares Nitrophenylazid: Bildet nach Bestrahlung mit UV-Licht eine Nitrengruppe, die Additionsreaktionen mit Doppelbindungen initiieren oder in C-H- und N-H-Stellen insertieren kann.

Wirkmechanismus

Target of Action

Sulfo-SANPAH primarily targets primary amino groups (-NH2) in proteins . It is often used in biological studies to crosslink proteins, particularly on the surface of cells .

Mode of Action

This compound contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a photoactivatable nitrophenyl azide . The NHS ester reacts efficiently with primary amino groups in pH 7-9 buffers to form stable amide bonds . When exposed to UV light, the nitrophenyl azide forms a nitrene group that can initiate addition reactions with double bonds, insertion into C-H and N-H sites, or subsequent ring expansion to react with a nucleophile (e.g., primary amines) .

Pharmacokinetics

It is known that this compound is water-soluble , which can influence its absorption and distribution in biological systems

Result of Action

The crosslinking of proteins by this compound can have various molecular and cellular effects. For instance, it can alter protein conformation, disrupt protein-protein interactions, or change the localization of proteins within a cell . These changes can, in turn, affect cellular functions and behaviors.

Biochemische Analyse

Biochemical Properties

“Sulfo-sanpah” is known for its ability to form stable amide bonds with primary amino groups (-NH2) in pH 7-9 buffers . It interacts with enzymes, proteins, and other biomolecules, forming a stable covalent bond under appropriate chemical reaction conditions or light exposure . The unique chemical structure of “this compound” allows it to establish robust connections between different molecules or materials, expanding their application range .

Cellular Effects

“this compound” has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used to enhance fibroblast attachment on chitosan substrates . Moreover, it significantly improves the adhesion and proliferation ability of biomaterials to cells, thereby promoting tissue regeneration and repair .

Molecular Mechanism

The molecular mechanism of action of “this compound” involves the formation of a nitrene group when exposed to UV light . This nitrene group can initiate addition reactions with double bonds, insert into C-H and N-H sites, or undergo subsequent ring expansion to react with a nucleophile (e.g., primary amines) . This mechanism allows “this compound” to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of “this compound” change over time . It has been noted that the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies are significant . For instance, it has been used for the surface functionalization of Polyacrylamide (PAM) hydrogels .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Sulfo-SANPAH unter Verwendung ähnlicher Synthesewege, jedoch in größerem Maßstab hergestellt. Das Verfahren beinhaltet den Einsatz von automatisierten Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird dann durch Kristallisations- oder Chromatographietechniken gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Sulfo-SANPAH durchläuft verschiedene Arten von chemischen Reaktionen:

Amidbindungsbildung: Der N-Hydroxysuccinimidester reagiert mit primären Aminogruppen unter Bildung stabiler Amidbindungen.

Additionsreaktionen: Nach Bestrahlung mit UV-Licht bildet das Nitrophenylazid eine Nitrengruppe, die Additionsreaktionen mit Doppelbindungen initiieren kann.

Insertionsreaktionen: Die Nitrengruppe kann auch in C-H- und N-H-Stellen insertieren.

Häufige Reagenzien und Bedingungen

UV-Licht: Optimale Photolyse erfolgt bei 320-350 nm.

Hauptprodukte

Amidbindungen: Entstehen durch die Reaktion mit primären Aminogruppen.

Nitren-Additionsprodukte: Entstehen aus den durch die Nitrengruppe initiierten Additionsreaktionen.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

ANB-NOS (N-5-Azido-2-nitrobenzoyloxysuccinimid): Ein weiterer heterobifunktioneller Vernetzer mit ähnlicher Reaktivität, aber unterschiedlicher Spacerarm-Länge und Löslichkeitseigenschaften.

Hydroxy-Polyacrylamid (Hydroxy-PAM): Wird als Alternative zu Sulfo-SANPAH für die Oberflächenfunktionalisierung von Hydrogelen vorgeschlagen.

Einzigartigkeit

This compound zeichnet sich durch seine Wasserlöslichkeit und das Vorhandensein von geladenen Gruppen aus, wodurch es besonders für die Vernetzung von Zell-Oberflächenproteinen geeignet ist . Seine Fähigkeit, stabile Amidbindungen zu bilden und nach UV-Bestrahlung Additionsreaktionen zu initiieren, unterscheidet es auch von anderen Vernetzern .

Eigenschaften

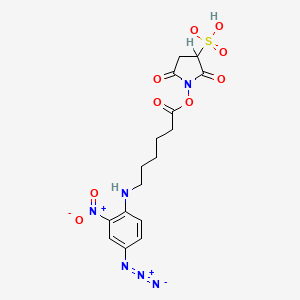

IUPAC Name |

1-[6-(4-azido-2-nitroanilino)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O9S/c17-20-19-10-5-6-11(12(8-10)22(26)27)18-7-3-1-2-4-15(24)31-21-14(23)9-13(16(21)25)32(28,29)30/h5-6,8,13,18H,1-4,7,9H2,(H,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNUQQDXHCUWSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCCNC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20907709 | |

| Record name | 1-{[6-(4-Azido-2-nitroanilino)hexanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20907709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102568-43-4 | |

| Record name | Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102568434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{[6-(4-Azido-2-nitroanilino)hexanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20907709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.